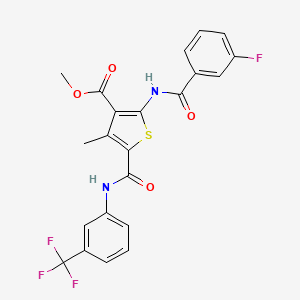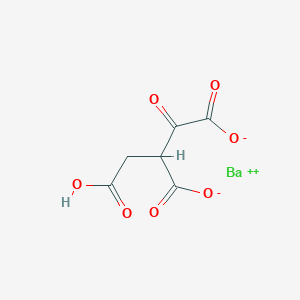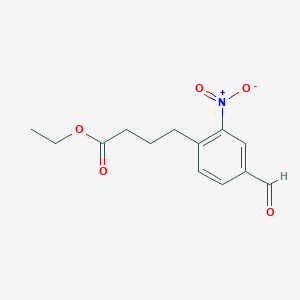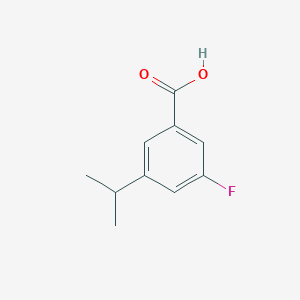methanamine](/img/structure/B12076449.png)
[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)phenylmethanamine is a chemical compound with the molecular formula C11H11ClF3N It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with chloro and trifluoromethyl groups
Preparation Methods
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylmethanamine typically involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-4-(trifluoromethyl)phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)phenylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)phenylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethyl)phenylmethanamine can be compared with similar compounds such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares a similar phenyl ring substitution pattern but differs in its functional group, leading to different chemical properties and applications.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with an isothiocyanate group, which exhibits distinct reactivity and uses compared to the methanamine derivative.
The uniqueness of 3-Chloro-4-(trifluoromethyl)phenylmethanamine lies in its combination of a cyclopropyl group with chloro and trifluoromethyl substitutions, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H11ClF3N |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]-cyclopropylmethanamine |
InChI |
InChI=1S/C11H11ClF3N/c12-9-5-7(10(16)6-1-2-6)3-4-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
InChI Key |
FKEPOGXDQWQARC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)








